α-Glucosidase Inhibition: Sinigrin Is 295-Fold More Potent Than the Clinical Reference Drug Acarbose
In a direct comparative enzyme inhibition assay, sinigrin demonstrated an IC₅₀ of 0.248 μM against α-glucosidase, whereas the standard clinical reference drug acarbose exhibited an IC₅₀ of 73.0700 μM under identical assay conditions [1]. This represents a 295-fold greater inhibitory potency for sinigrin. Kinetic analysis further established that sinigrin employs a mixed-type mode of inhibition against α-glucosidase, distinct from acarbose's competitive inhibition profile [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.248 μM (sinigrin) |
| Comparator Or Baseline | IC₅₀ = 73.0700 μM (acarbose, reference drug) |
| Quantified Difference | Sinigrin is approximately 295-fold more potent (73.07 / 0.248 = 294.6) |
| Conditions | In vitro enzyme inhibition assay; purified α-glucosidase; data from Abbas et al., 2017 |
Why This Matters
For procurement decisions in diabetes or metabolic disease research programmes, sinigrin provides a natural-product-derived inhibitor with potency vastly exceeding the clinical comparator, enabling experimental designs that are either unattainable or require impractical concentrations with acarbose.
- [1] Abbas, Q., Hassan, M., Raza, H., Kim, S. J., Chung, K.-W., Kim, G.-H., et al., In vitro, in vivo and in silico anti-hyperglycemic inhibition by sinigrin, Asian Pacific Journal of Tropical Medicine, 2017, 10(4), 372–379. View Source
